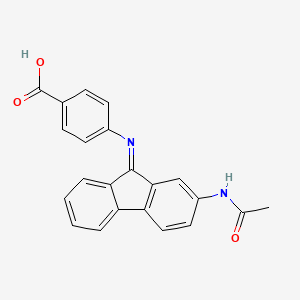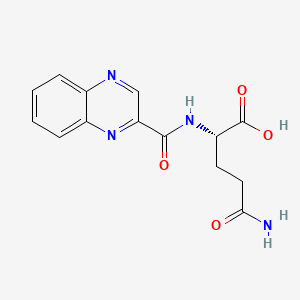
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a thiocarbohydrazide group. The combination of these functional groups imparts distinct reactivity and functionality to the compound, making it a subject of study in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(P-Nitrobenzylidene)-3-thiocarbohydrazide typically involves the condensation reaction between p-nitrobenzaldehyde and thiocarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of p-nitrobenzaldehyde and thiocarbohydrazide in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are often employed in substitution reactions.
Major Products Formed
Oxidation: Conversion to nitro derivatives or further oxidation products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
作用机制
The mechanism of action of 1-(P-Nitrobenzylidene)-3-thiocarbohydrazide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The thiocarbohydrazide moiety can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s reactivity is largely determined by the electron-withdrawing nature of the nitro group and the nucleophilic properties of the thiocarbohydrazide group .
相似化合物的比较
Similar Compounds
Nitrobenzylidene derivatives: Compounds with similar structures but different substituents on the benzylidene moiety.
Thiocarbohydrazide derivatives: Compounds with variations in the thiocarbohydrazide group.
Uniqueness
The presence of both electron-withdrawing and nucleophilic groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .
属性
CAS 编号 |
5351-60-0 |
|---|---|
分子式 |
C8H9N5O2S |
分子量 |
239.26 g/mol |
IUPAC 名称 |
1-amino-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N5O2S/c9-11-8(16)12-10-5-6-1-3-7(4-2-6)13(14)15/h1-5H,9H2,(H2,11,12,16)/b10-5+ |
InChI 键 |
AGLBOQJVYWTXGO-BJMVGYQFSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/NC(=S)NN)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=S)NN)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
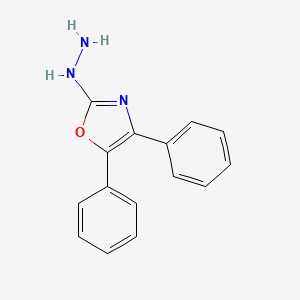
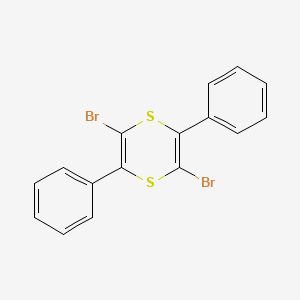

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
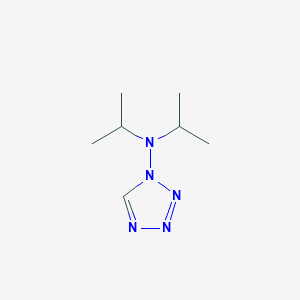
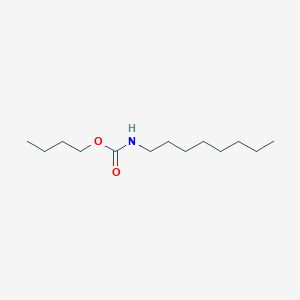
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
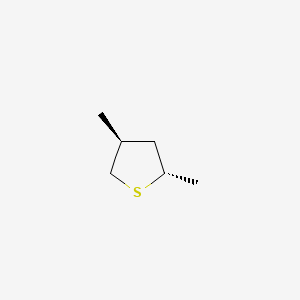

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
